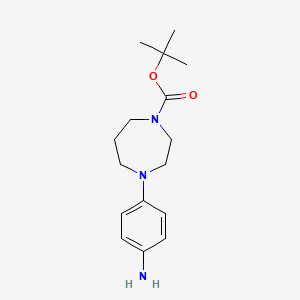![molecular formula C14H13ClF3N B6165215 (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2703749-14-6](/img/no-structure.png)
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride, also known as TFBA, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and most organic solvents. TFBA has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the preparation of monomers, polymers, and other materials. Additionally, TFBA has been studied for its potential biological activity, including its ability to modulate enzyme activity and its ability to act as an agonist or antagonist of a variety of receptors.
Wissenschaftliche Forschungsanwendungen
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the preparation of monomers, polymers, and other materials. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been studied for its potential biological activity, including its ability to modulate enzyme activity and its ability to act as an agonist or antagonist of a variety of receptors.
Wirkmechanismus
The exact mechanism of action of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is not yet fully understood. However, it is believed to modulate enzyme activity by binding to the active sites of enzymes and either activating or inhibiting their activity. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is thought to act as an agonist or antagonist of a variety of receptors, including muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can modulate enzyme activity and act as an agonist or antagonist of a variety of receptors. Additionally, (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has been shown to have antifungal and antibacterial effects, as well as anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively safe to work with and has a wide range of applications. However, there are some limitations to consider when using (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride in laboratory experiments. It is a relatively unstable compound and can be degraded by light and heat. Additionally, it can be toxic in large doses and should be handled with care.
Zukünftige Richtungen
There are numerous potential future directions for the study of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride. Further research could be done to better understand the mechanism of action of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride and to develop more effective methods of synthesis. Additionally, further studies could be conducted to explore the potential therapeutic applications of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride, including its potential as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to explore the potential of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride as a biomarker for disease or as a tool for drug discovery. Finally, research could be conducted to explore the potential of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride as a catalyst for chemical reactions.
Synthesemethoden
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can be synthesized through a variety of methods. One of the most common approaches involves the reaction of 1,1'-biphenyl-4-carbaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as sodium ethoxide. This reaction yields (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine, which can be further purified and hydrolyzed to yield (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride hydrochloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves the reaction of 1-bromo-4-(biphenyl-4-yl)benzene with 2,2,2-trifluoroethylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": ["1-bromo-4-(biphenyl-4-yl)benzene", "2,2,2-trifluoroethylamine", "Hydrochloric acid"], "Reaction": ["Step 1: 1-bromo-4-(biphenyl-4-yl)benzene is reacted with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate to yield (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt of (1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine, which is the final product." ] } | |
CAS-Nummer |
2703749-14-6 |
Produktname |
(1R)-1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride |
Molekularformel |
C14H13ClF3N |
Molekulargewicht |
287.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)